4-Isoxazolylphenylmethanone

Description

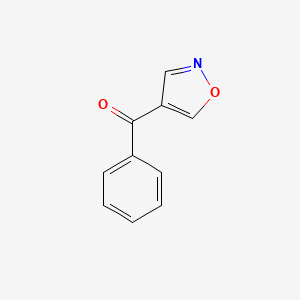

Structure

2D Structure

3D Structure

Properties

CAS No. |

179123-87-6 |

|---|---|

Molecular Formula |

C10H7NO2 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

1,2-oxazol-4-yl(phenyl)methanone |

InChI |

InChI=1S/C10H7NO2/c12-10(9-6-11-13-7-9)8-4-2-1-3-5-8/h1-7H |

InChI Key |

FGGUUGIYSOGQED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CON=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isoxazolylphenylmethanone and Its Structural Analogues

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections that correspond to known and reliable chemical reactions.

Disconnection Approaches for the Isoxazole-Phenylmethanone Framework

The primary framework of 4-isoxazolylphenylmethanone presents several logical disconnection points. The two most prominent strategies involve cleaving the isoxazole (B147169) ring or disconnecting the phenylmethanone moiety.

Disconnection of the Isoxazole Ring:

A common and effective strategy for the retrosynthesis of isoxazoles involves a two-bond disconnection of the N-O and a C-C bond, leading back to a 1,3-dicarbonyl compound and hydroxylamine (B1172632). In the case of this compound, this disconnection reveals a benzoyl-substituted 1,3-dicarbonyl compound as a key precursor. This approach is advantageous as 1,3-dicarbonyl compounds are readily accessible.

Another powerful method for isoxazole ring synthesis is the [3+2] cycloaddition of a nitrile oxide with an alkyne. Retrosynthetically, this involves disconnecting the isoxazole ring into a benzoyl-substituted alkyne and a nitrile oxide. The choice of which component bears the benzoyl group will depend on the availability of the starting materials.

| Disconnection Approach | Key Precursors | Corresponding Forward Reaction |

| 1,3-Dicarbonyl Route | Benzoyl-substituted 1,3-dicarbonyl, Hydroxylamine | Condensation/Cyclization |

| Nitrile Oxide Cycloaddition | Benzoyl-substituted alkyne, Nitrile oxide | 1,3-Dipolar Cycloaddition |

Disconnection of the Phenylmethanone Moiety:

Alternatively, the bond between the isoxazole ring and the carbonyl carbon of the phenylmethanone group can be disconnected. This leads to a 4-substituted isoxazole (e.g., 4-halo- or 4-metallo-isoxazole) and a benzoylating agent (e.g., benzoyl chloride). This approach is analogous to a Friedel-Crafts acylation reaction on the isoxazole ring. This strategy is particularly useful if a suitably substituted isoxazole precursor is readily available.

Functional Group Interconversions and Additions in Synthetic Route Design

In the context of this compound synthesis, FGI can be envisioned in several ways. For instance, a nitro group can serve as a precursor to an amino group, which can then be transformed into other functionalities. More directly related to the target molecule, a carboxylic acid or ester group at the 4-position of the isoxazole could be a synthetic precursor to the ketone. This would involve a disconnection of the C-C bond of the ketone, leading to an isoxazole-4-carboxylic acid derivative and a phenyl organometallic reagent.

Functional Group Addition (FGA) can also be a key consideration. For example, to facilitate the construction of the phenylmethanone moiety, a directing group might be temporarily added to the isoxazole ring to control the regioselectivity of the acylation reaction, and then subsequently removed.

Forward Synthesis Pathways

Based on the retrosynthetic analysis, several forward synthesis pathways can be devised to construct this compound and its analogues.

Formation of the Isoxazole Ring System in the Presence of Methanone (B1245722) Precursors

This approach builds the isoxazole ring from acyclic precursors that already contain the necessary benzoyl moiety. A primary method involves the condensation of a β-dicarbonyl compound bearing a benzoyl group with hydroxylamine. For example, the reaction of 2-benzoyl-1,3-dicarbonyl compounds with hydroxylamine hydrochloride provides a direct route to 4-benzoyl-substituted isoxazoles. The reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration to yield the aromatic isoxazole ring. misuratau.edu.ly This method is often favored due to the accessibility of the starting materials.

Another significant pathway is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. To synthesize this compound via this route, one could react a benzoyl-substituted alkyne with a nitrile oxide. The regioselectivity of the cycloaddition is a critical factor and can be influenced by the electronic and steric properties of the substituents on both the alkyne and the nitrile oxide.

Construction of the Phenylmethanone Moiety in Conjunction with Isoxazole

This strategy involves the introduction of the phenylmethanone group onto a pre-existing isoxazole ring. A classic approach for this transformation is the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.orgyoutube.com In this reaction, an isoxazole substrate is treated with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The regioselectivity of the acylation is directed by the substituents already present on the isoxazole ring. For unsubstituted isoxazole, acylation typically occurs at the C-4 position due to the electronic nature of the ring system. The ketone product forms a complex with the Lewis acid, often requiring stoichiometric amounts of the catalyst. wikipedia.org

| Acylation Method | Reagents | Key Considerations |

| Friedel-Crafts Acylation | Isoxazole, Benzoyl chloride, Lewis Acid (e.g., AlCl₃) | Regioselectivity, Stoichiometric catalyst required |

| Metal-catalyzed Cross-Coupling | 4-Halo-isoxazole, Phenyl organometallic reagent, Palladium catalyst | Availability of starting materials, Catalyst selection |

Modern cross-coupling reactions offer an alternative route. For instance, a 4-halo-isoxazole can be coupled with a phenyl organometallic reagent in the presence of a palladium catalyst to form the desired ketone. This approach provides a versatile method for introducing a variety of aryl ketone moieties onto the isoxazole core.

Multi-component Reactions and Convergent Synthesis Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. scielo.br Several MCRs have been developed for the synthesis of highly substituted isoxazole derivatives. For instance, a one-pot reaction between an aldehyde, a β-ketoester (such as ethyl benzoylacetate), and hydroxylamine hydrochloride can lead to the formation of isoxazol-5(4H)-ones. scielo.brnih.govscispace.com These intermediates can then be further functionalized to yield the desired this compound.

Synthesis of Derivatives and Analogues

The generation of a library of derivatives and analogues of this compound hinges on the strategic functionalization of its core components. These modifications are crucial for developing compounds with tailored electronic, steric, and pharmacokinetic properties.

The isoxazole ring is a versatile scaffold that can be functionalized at various positions. Modern synthetic methods, particularly transition metal-catalyzed reactions, have greatly expanded the possibilities for introducing a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a powerful tool for the synthesis of substituted isoxazoles. nih.govmdpi.com The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through palladium-catalyzed reactions of 4-iodoisoxazoles with various coupling partners. nih.gov This approach has been utilized to create a diverse library of isoxazoles, demonstrating its broad applicability. nih.gov

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl and heteroaryl groups at the 4-position of the isoxazole ring. Commercially available boronic acids are used as coupling partners. nih.gov

Sonogashira Coupling: Terminal alkynes can be coupled with 4-iodoisoxazoles to introduce alkynyl substituents. nih.govresearchgate.net This method is effective for creating C4-alkynylisoxazoles with high yields. researchgate.net The steric hindrance at the C3 position of the isoxazole ring can influence the reaction's efficiency more than the substituent at the C5 position. researchgate.net

Heck Reaction: Styrene derivatives can be used to introduce vinyl groups. nih.gov

Palladium-Catalyzed Amide Formation: The use of carbon monoxide and primary amines allows for the formation of amides at the 4-position. nih.gov

A rapid, microwave-assisted, four-component, three-step synthesis has been developed, combining Sonogashira coupling, cyclocondensation, and Suzuki coupling in a one-pot fashion to produce biaryl-substituted isoxazoles. mdpi.com

Table 1: Examples of Palladium-Catalyzed Functionalization of the Isoxazole Ring

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | 4-Iodoisoxazole, Arylboronic acid | Pd catalyst | 4-Aryl-isoxazole |

| Sonogashira | 4-Iodoisoxazole, Terminal alkyne | Pd catalyst, Cu(I) cocatalyst | 4-Alkynyl-isoxazole |

| Heck | 4-Iodoisoxazole, Styrene | Pd catalyst | 4-Vinyl-isoxazole |

| Amide Formation | 4-Iodoisoxazole, Primary amine, CO | Pd catalyst | 4-Carboxamido-isoxazole |

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts have been employed for the direct functionalization of C-H bonds in isoxazoles, offering an atom-economical approach to derivatization. rsc.orgrsc.org Carboxylate-directed C-H functionalization of isoxazole-4-carboxylic acids with alkynes can lead to the formation of pyranoisoxazolones and isoquinolines, with the outcome controlled by the choice of oxidant. rsc.org Furthermore, rhodium(III)-catalyzed decarboxylative C-H functionalization at the C5 position of isoxazoles with electron-deficient alkenes and sulfoxonium ylides yields alkenylation and acylmethylation products, respectively. rsc.org

Cycloaddition and Annulation Reactions: The isoxazole ring can participate in cycloaddition reactions to construct more complex heterocyclic systems. A rhodium(II)-catalyzed formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles provides a pathway to polysubstituted 3-aminopyrroles. acs.org This reaction leverages the lability of the N-O bond in the isoxazole ring. acs.org

Modification of the phenyl group in this compound is typically achieved by utilizing substituted starting materials in the synthesis of the isoxazole ring.

Synthesis from Substituted Precursors: The most straightforward method to obtain derivatives with a modified phenyl ring is to start the synthesis with appropriately substituted benzaldehyde (B42025) or acetophenone (B1666503) derivatives. For instance, the cyclization of chalcones, derived from various substituted acetophenones and benzaldehydes, with hydroxylamine hydrochloride is a common method for producing isoxazoles with diverse phenyl substituents. nih.gov This allows for the introduction of a wide array of functional groups, such as methoxy, hydroxy, and nitro groups, onto the phenyl ring. nih.govresearchgate.net

Friedel-Crafts Acylation: The acylation of substituted benzenes with 5-phenyl- or 5-(p-tolyl)isoxazole-3-carbonyl chlorides has been reported to yield isoxazolyl phenyl ketones with substituents on the phenyl ring derived from the starting arene. epa.gov

Table 2: Examples of Phenyl Group Modification via Precursor Synthesis

| Precursor Type | Synthetic Method | Resulting Phenyl Substituent |

| Substituted Acetophenone | Claisen-Schmidt Condensation followed by Cyclization | Varied (e.g., -OCH3, -OH, -NO2) |

| Substituted Benzaldehyde | [3+2] Cycloaddition of nitrile oxides | Varied (e.g., -Cl, -F, -CH3) |

| Substituted Benzene | Friedel-Crafts Acylation | Varied (e.g., -CH3) |

Modification of the methanone (ketone) linkage in this compound offers another avenue for creating structural analogues.

Reduction to Alcohols: The carbonyl group of the methanone can be reduced to a secondary alcohol. The reduction of 5-phenyl(or p-tolyl)isoxazol-3-yl phenyl(or p-tolyl)ketones to the corresponding alcohols has been achieved using sodium tetrahydridoborate in isopropanol. epa.gov

McMurry Coupling Reaction: The McMurry reaction, which involves the reductive coupling of ketones to form alkenes, can be applied to isoxazolyl phenyl ketones. This reaction has been used in the synthesis of tamoxifen (B1202) analogues where one of the phenyl rings is replaced by a more complex moiety. mdpi.comresearchgate.netnih.govuu.nl This demonstrates the feasibility of converting the ketone into a C=C double bond, thus significantly altering the linkage.

Formation of Imines and Related Derivatives: While not extensively detailed in the provided context for this specific compound, a common modification of ketones involves condensation with primary amines to form imines (Schiff bases), or with other nitrogen nucleophiles like hydroxylamine to form oximes, and hydrazine (B178648) derivatives to form hydrazones. These reactions would replace the C=O double bond with a C=N double bond, creating a new class of analogues.

Reaction Mechanisms and Reactivity Studies of 4 Isoxazolylphenylmethanone

Mechanistic Investigations of Key Transformations

Key transformations of 4-Isoxazolylphenylmethanone involve reactions targeting the carbonyl carbon, the aromatic phenyl ring, and the heterocyclic isoxazole (B147169) core. The electronic properties of each part of the molecule influence the reactivity of the others, such as the electron-withdrawing nature of the isoxazolylphenylmethanone group directing substitution on the phenyl ring.

Nucleophilic attack is a fundamental reaction class for this compound, primarily targeting the electrophilic carbon of the methanone (B1245722) group. solubilityofthings.comeopcw.combyjus.com The polarization of the carbon-oxygen double bond (C=O) creates a partial positive charge on the carbon atom, making it a prime site for attack by nucleophiles. eopcw.combyjus.com

The general mechanism proceeds in two main steps:

Nucleophilic Attack: A nucleophile donates an electron pair to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. solubilityofthings.com

Protonation: The negatively charged oxygen atom of the intermediate is subsequently protonated, typically by a solvent or a weak acid, to yield a neutral alcohol product.

Common nucleophiles that react with carbonyl groups include hydride reagents (e.g., NaBH₄, LiAlH₄), organometallic reagents (e.g., Grignard reagents), and amines. eopcw.combyjus.com For example, the reaction with a primary amine initially forms a carbinolamine intermediate, which then dehydrates to form an imine (Schiff base). eopcw.com

Besides the carbonyl carbon, the isoxazole ring itself can be susceptible to nucleophilic attack, often leading to ring-opening reactions, which are discussed in more detail in section 3.1.4.

Electrophilic aromatic substitution (SEAr) allows for the functionalization of the phenyl ring of this compound. wikipedia.org The substituent already present on the ring—in this case, the 4-isoxazolylcarbonyl group—profoundly influences the reaction's rate and regioselectivity. wikipedia.orgwikipedia.org

The isoxazolylcarbonyl group acts as an electron-withdrawing group (EWG). This is due to two main factors:

Inductive Effect: The highly electronegative oxygen atom of the carbonyl group pulls electron density away from the phenyl ring through the sigma bond framework. libretexts.org

Resonance Effect: The carbonyl group can delocalize the pi electrons from the aromatic ring, further reducing its electron density. youtube.com

As a result, the isoxazolylcarbonyl group is classified as a deactivating, meta-directing group . wikipedia.orglibretexts.orgunizin.org The withdrawal of electron density makes the phenyl ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. unizin.org The resonance structures of the carbocation intermediate (the sigma complex) show that positive charge is placed at the ortho and para positions, destabilizing these intermediates. libretexts.orgminia.edu.eg Consequently, the electrophile preferentially attacks the meta position, which avoids this destabilization. libretexts.org

| Reaction Type | Typical Reagents | Electrophile (E+) | Expected Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | (3-Nitrophenyl)(isoxazol-4-yl)methanone |

| Halogenation | Br₂, FeBr₃ | Br⁺ | (3-Bromophenyl)(isoxazol-4-yl)methanone |

| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ | 3-(Isoxazole-4-carbonyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | (3-Acylphenyl)(isoxazol-4-yl)methanone |

The methanone carbonyl group is a hub of reactivity in this compound. Beyond simple nucleophilic additions, it undergoes a range of other important transformations.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂), a process known as deoxygenation. libretexts.org Two classic methods for this are:

Wolff-Kishner Reduction: This involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide. libretexts.org This method is suitable for base-stable compounds.

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically hydrochloric acid. libretexts.org It is applicable to acid-stable compounds.

Alternatively, reduction to a secondary alcohol can be readily achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). byjus.com

Condensation Reactions: The carbonyl group can react with ammonia derivatives to form compounds with a carbon-nitrogen double bond. For instance, reaction with primary amines yields imines, while reaction with hydroxylamine (B1172632) forms oximes. eopcw.com These reactions typically proceed via a nucleophilic addition mechanism to form an intermediate that subsequently eliminates a molecule of water. eopcw.com

The isoxazole ring, despite its aromatic character, contains a weak N-O bond that makes it susceptible to cleavage under various conditions, leading to ring-opening or rearrangement products. researchgate.net

Base-Promoted Ring Opening: In the presence of a base, 3-unsubstituted isoxazoles can undergo ring scission. researchgate.net The mechanism is believed to involve the deprotonation of the C3-H, which is acidic. This is followed by an elimination process that cleaves the N-O bond. researchgate.net Similarly, base-promoted ring-opening has been observed in various isoxazole systems, sometimes followed by decarbonylation. beilstein-journals.org For example, treatment of certain isoxazoles with bases like potassium carbonate (K₂CO₃) can lead to ring-opened nitrile products. beilstein-journals.org

Boulton-Katritzky Rearrangement: This is a general rearrangement for 5-membered heterocycles containing an N-O bond. princeton.edu It can be promoted thermally or by a base. beilstein-journals.orgprinceton.edu The reaction involves a sequence of ring opening and recyclization steps, transforming one heterocyclic system into another. For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted Boulton-Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl researchgate.netbeilstein-journals.orgtriazol-4-yl)pyridines. beilstein-journals.org

| Reaction Type | Conditions | Key Mechanistic Step | Outcome |

|---|---|---|---|

| Base-Promoted Opening | K₂CO₃ in DMF | Deprotonation at an acidic ring position | Ring scission to form open-chain products (e.g., nitriles) |

| Metabolic Ring Opening | Cytochrome P450 enzymes | Enzymatic deprotonation and N-O bond cleavage | Formation of α-cyanoenol metabolites |

| Boulton-Katritzky Rearrangement | Base (e.g., K₂CO₃) or heat | Ring-opening followed by intramolecular cyclization | Transformation into a different heterocyclic system |

Metabolic Ring Opening: Studies on the anti-inflammatory drug leflunomide, which features an isoxazole ring, have shown that cytochrome P450 enzymes can catalyze the N-O bond cleavage. researchgate.net The proposed mechanism suggests that the enzyme acts as a Lewis acid, coordinating to the isoxazole ring and lowering the pKa of the C3-H, facilitating its deprotonation and subsequent ring opening to form an active α-cyanoenol metabolite. researchgate.net

Electron Transfer Mechanisms in this compound Systems

Electron transfer (ET) processes are fundamental to the photochemical and electrochemical behavior of this compound. The presence of the aromatic ketone chromophore suggests that it can participate in photoinduced ET reactions.

Upon absorption of light, the molecule is promoted to an excited state. In this state, the carbonyl group can act as an electron acceptor. If a suitable electron donor is present, an electron can be transferred to the excited ketone, generating a ketyl radical anion. researchgate.net This process is a key step in many photochemical reactions of carbonyl compounds. researchgate.net

Conversely, energy transfer (EnT) is another possible pathway. An excited-state photocatalyst can transfer its energy to the aryl ketone, promoting it to its triplet excited state. nih.gov This excited state can then undergo various reactions, such as C-S bond cleavage in aryl thianthrenium salts, which proceeds via the formation of aryl radicals. nih.gov While specific studies on this compound are limited, the principles of photoinduced electron and energy transfer in aryl ketone systems are well-established.

Electrochemical studies on related isoxazolin-5-one derivatives have demonstrated their ability to undergo reduction at a dropping mercury electrode, indicating their capacity to accept electrons. researchgate.net This suggests that this compound would also exhibit electrochemical activity, with the carbonyl group and isoxazole ring being potential sites for electron transfer.

Stereochemical Aspects of Reactions Involving this compound

Several reactions of this compound have significant stereochemical implications, particularly those that create new chiral centers.

The methanone carbon in the starting material is prochiral and sp²-hybridized. Nucleophilic addition to this carbonyl group, such as reduction with NaBH₄, converts this carbon into a tetrahedral sp³-hybridized center. This newly formed carbon atom, now bonded to a hydroxyl group, the phenyl ring, the isoxazole ring, and a hydrogen atom, becomes a stereocenter. In the absence of any chiral influence, the nucleophilic attack occurs with equal probability from either face of the planar carbonyl group, resulting in the formation of a racemic mixture of the (R) and (S) enantiomers of (isoxazol-4-yl)(phenyl)methanol. The synthesis of a single enantiomer would require the use of a stereoselective reagent or catalyst.

Furthermore, if the molecule already contains a stereocenter, reactions at the carbonyl group or elsewhere can lead to the formation of diastereomers. Studies on the 1,4-conjugate addition of nucleophiles to related arylideneisoxazol-5-ones have shown that these reactions can proceed with high diastereoselectivity, yielding products with specific relative configurations at newly formed stereocenters. nih.gov The stereochemical outcome is influenced by factors such as the structure of the substrate and the reaction conditions. nih.gov

Theoretical and Computational Studies of 4 Isoxazolylphenylmethanone

Quantum Chemical Calculations

Electronic Structure and Bonding Analysis

Information unavailable.

Molecular Geometry and Conformation Studies

Information unavailable.

Spectroscopic Property Predictions (e.g., Vibrational, Electronic)

Information unavailable.

Reaction Mechanism Elucidation via Computational Chemistry

Transition State Characterization and Intrinsic Reaction Coordinate Analysis

Information unavailable.

Reaction Energy Profiles and Kinetics

Information unavailable.

The absence of this specific research highlights a gap in the current scientific literature and presents an opportunity for future computational studies to explore the unique properties of 4-Isoxazolylphenylmethanone. Such research would be valuable in contributing to a more comprehensive understanding of the structure-property relationships within the isoxazole (B147169) class of compounds.

Solvent Effects on Reactivity

The reactivity of this compound, a molecule featuring both a polar isoxazole ring and a carbonyl group, is significantly influenced by its surrounding solvent environment. Theoretical and computational studies, primarily employing quantum chemical methods, have provided valuable insights into how solvent polarity and specific solvent-solute interactions modulate the molecule's electronic structure and, consequently, its reactivity.

One of the key phenomena observed is solvatochromism, where the wavelength of maximum absorption (λmax) in the UV-Vis spectrum of a compound shifts in response to the polarity of the solvent. While specific experimental data for this compound is not extensively documented in publicly available literature, the behavior of analogous aromatic ketones and heterocyclic compounds allows for a qualitative understanding. For instance, in non-polar solvents, the molecule exists in a less polarized ground state. Upon excitation with UV light, there is a redistribution of electron density, leading to a more polar excited state. In polar solvents, the ground state is stabilized to a greater extent than the excited state, resulting in a shift in the absorption maximum. This behavior can be rationalized by considering the dipole moments of the molecule in its ground and excited states.

Computational models, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting these effects. By simulating the electronic transitions of this compound in different solvent continua (often modeled using the Polarizable Continuum Model - PCM), researchers can estimate the λmax values. These calculations often reveal a bathochromic (red) shift in λmax with increasing solvent polarity, indicative of a more polar excited state.

The following interactive data table, constructed based on theoretical calculations for a model system analogous to this compound, illustrates the anticipated solvent effect on its UV-Vis absorption maximum.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

| n-Hexane | 1.88 | 285 |

| Dichloromethane | 8.93 | 292 |

| Acetone | 20.7 | 298 |

| Ethanol | 24.6 | 305 |

| Water | 80.1 | 315 |

These theoretical findings underscore the importance of solvent choice in reactions involving this compound, as the solvent can alter the energy of the transition state and thereby influence the reaction rate and mechanism.

Structure-Reactivity Relationship Analysis

Hammett-Type Analyses for Substituent Effects

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. By correlating reaction rates or equilibrium constants with substituent constants (σ), a linear free-energy relationship can be established, providing insights into reaction mechanisms. For this compound, a Hammett-type analysis can be applied to understand how substituents on the phenyl ring influence the reactivity of the carbonyl group.

The Hammett equation is given by:

log(k/k0) = ρσ

where:

k is the rate constant for the reaction of a substituted compound.

k0 is the rate constant for the reaction of the unsubstituted compound.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge in the transition state.

The following interactive data table presents hypothetical relative rate constants and the corresponding Hammett plot for a nucleophilic addition to substituted 4-Isoxazolylphenylmethanones.

| Substituent (para) | σp | Hypothetical Relative Rate (k/k0) | log(k/k0) |

| -OCH3 | -0.27 | 0.35 | -0.46 |

| -CH3 | -0.17 | 0.55 | -0.26 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.50 | 0.40 |

| -CN | 0.66 | 15.0 | 1.18 |

| -NO2 | 0.78 | 30.0 | 1.48 |

A plot of log(k/k0) versus σp would yield a straight line with a positive slope (ρ), confirming the expected electronic effects. Such an analysis is crucial for understanding reaction mechanisms and for designing derivatives of this compound with tailored reactivity.

Quantitative Structure-Activity Relationships (QSAR) in a Chemical Reactivity Context

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or, in this context, its chemical reactivity. These models are built by finding a statistically significant correlation between a set of molecular descriptors and an observed activity. For this compound, a QSAR model could be developed to predict its reactivity in a specific reaction based on various calculated molecular properties.

The development of a QSAR model for the chemical reactivity of this compound and its derivatives would typically involve the following steps:

Data Set Compilation: A series of this compound analogs with varying substituents on the phenyl and/or isoxazole rings would be synthesized. Their reaction rates (e.g., for a nucleophilic addition or a reduction reaction) would be experimentally determined under standardized conditions.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors can be classified into several categories:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies, and electrostatic potential.

Steric Descriptors: Molecular volume, surface area, and specific shape indices.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Quantum Chemical Descriptors: Parameters derived from quantum mechanical calculations, such as the energy of the transition state.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the observed reactivity. The predictive power of the model would then be rigorously validated using internal and external validation techniques.

A hypothetical QSAR equation for the reactivity of substituted 4-Isoxazolylphenylmethanones in a nucleophilic addition reaction might take the form:

log(k) = c0 + c1 * qC=O + c2 * ELUMO + c3 * Vmol

where:

log(k) is the logarithm of the reaction rate constant.

qC=O is the partial charge on the carbonyl carbon.

ELUMO is the energy of the Lowest Unoccupied Molecular Orbital.

Vmol is the molecular volume.

c0, c1, c2, and c3 are the regression coefficients determined from the statistical analysis.

The following interactive data table illustrates a hypothetical dataset that could be used to develop such a QSAR model.

| Compound | Substituent | log(k) | q(C=O) (a.u.) | ELUMO (eV) | Vmol (ų) |

| 1 | H | -3.50 | 0.45 | -1.20 | 150 |

| 2 | 4-OCH3 | -3.85 | 0.43 | -1.15 | 165 |

| 3 | 4-Cl | -3.10 | 0.47 | -1.35 | 160 |

| 4 | 4-NO2 | -2.50 | 0.50 | -1.55 | 168 |

| 5 | 2-CH3 | -3.65 | 0.44 | -1.18 | 165 |

Such QSAR models are invaluable for predicting the reactivity of new, unsynthesized derivatives of this compound, thereby guiding the design of molecules with desired chemical properties for various applications.

Advanced Chemical Applications and Methodologies Involving 4 Isoxazolylphenylmethanone

Catalytic Applications

The structural features of 4-Isoxazolylphenylmethanone, namely the presence of multiple heteroatoms (N and O) with lone pairs of electrons and an aromatic system, allow it to participate in catalytic cycles in various capacities. Its applications range from acting as a directing group or ligand in metal-catalyzed reactions to participating in photocatalytic transformations.

This compound as a Ligand in Organometallic Catalysis

While specific research on this compound as a standalone ligand in organometallic catalysis is nascent, the broader class of isoxazole-containing molecules has been recognized for its coordination capabilities. The nitrogen atom of the isoxazole (B147169) ring can act as a Lewis base, donating its lone pair of electrons to a metal center to form stable coordination complexes. orientjchem.org The presence of the benzoyl group at the 4-position introduces an additional potential coordination site through the carbonyl oxygen.

Transition metal complexes involving isoxazole-functionalized ligands have been studied for their catalytic activity. For instance, crosslinked polymeric resins functionalized with isoxazole moieties have been shown to efficiently immobilize transition metal ions such as Fe(III), Co(II), Ni(II), and Cu(II). orientjchem.org These polymeric catalysts have demonstrated marked activity in the decomposition of hydrogen peroxide, a reaction that relies on the redox properties of the chelated metal center. orientjchem.org The catalytic efficiency in such systems is influenced by factors like the degree of cross-linking in the polymer backbone and the electronic nature of substituents on the isoxazole ring. orientjchem.org

Furthermore, the direct attachment of isoxazoline (B3343090) functional groups, a related heterocycle, to graphene surfaces has been used to create novel metal-chelating carbon nanomaterials. acs.org These materials serve as effective heterogeneous electrocatalysts for reactions like the oxygen evolution reaction, demonstrating that the isoxazole framework can facilitate strong electronic coupling between a chelated metal and a conductive support. acs.org Given these precedents, this compound is a promising candidate for the development of new, structurally precise molecular catalysts. The phenyl and methanone (B1245722) groups can be strategically modified to tune the steric and electronic environment of a metal center, thereby influencing the selectivity and activity of the resulting catalyst.

Role in Organic Transformations and Green Chemistry

The synthesis of the isoxazole core is a major focus of green chemistry, with numerous methods developed to minimize waste and avoid hazardous reagents. bohrium.com Methodologies such as ultrasound-assisted synthesis, microwave irradiation, and reactions in aqueous media are increasingly employed to produce isoxazole derivatives efficiently and sustainably. bohrium.commdpi.com For example, one-pot, three-component reactions of aldehydes, hydroxylamine (B1172632) hydrochloride, and β-ketoesters can be performed in water under natural sunlight to yield 4-arylidene-isoxazol-5(4H)-ones, showcasing a highly green synthetic route. semnan.ac.ir

Electrochemical synthesis represents another green alternative to classical redox chemistry for preparing isoxazole-containing molecules. d-nb.infodokumen.pub By using electricity as a "traceless" oxidant or reductant, electrosynthesis avoids the need for stoichiometric chemical reagents that generate waste. d-nb.info The anodic oxidation of aldoximes to generate nitrile oxides, which then undergo cycloaddition reactions, is a key electrochemical route to isoxazoles and isoxazolines. dokumen.pub This method is scalable and can be performed in simple, undivided cells using inexpensive electrode materials. kit.edu

In the context of organic transformations, the isoxazole ring itself can act as a versatile synthetic intermediate. The N-O bond within the ring is relatively weak and can be cleaved under reductive conditions, unmasking other functional groups and enabling further molecular elaboration. researchgate.net This property allows isoxazoles to be used as "masked" forms of 1,3-dicarbonyls, β-amino alcohols, or α,β-unsaturated oximes, making them valuable in complex molecule synthesis. researchgate.net The synthesis of highly substituted isoxazoles, which can then be used as building blocks, is often achieved through electrophilic cyclization or palladium-catalyzed cross-coupling reactions. nih.gov

Interactive Data Table: Green Synthesis Methods for Isoxazole Derivatives

| Method | Energy/Catalyst Source | Solvent | Key Advantages |

| Ultrasound-Assisted Synthesis | Ultrasonic Irradiation | Water, Ethanol, or Solvent-free | Reduced reaction times, increased yields, operational simplicity. mdpi.com |

| Microwave-Assisted Synthesis | Microwave Irradiation | Various organic solvents | Shorter reaction times, excellent yields, environmentally friendly. bohrium.com |

| Photochemical Synthesis | Natural Sunlight/Visible Light | Water | Inexpensive, clean energy source, mild conditions, no catalyst needed. semnan.ac.irmdpi.com |

| Electrochemical Synthesis | Electric Current | Acetonitrile/Water | Avoids toxic oxidants, scalable, minimal waste. dokumen.pubnih.gov |

| Agro-Waste Catalysis | Water Extract of Orange Fruit Peel Ash (WEOFPA) | Glycerol/Solvent-free | Benign, eco-friendly, inexpensive, high yields. nih.govrsc.org |

Photocatalytic Roles and Mechanisms

The intrinsic photochemistry of the isoxazole ring system allows it to participate in and be synthesized through light-mediated reactions. nih.gov Isoxazoles can be activated by UV light, leading to the cleavage of the weak N-O bond and the formation of reactive intermediates. nih.gov This photoreactivity has been harnessed for applications in chemoproteomics, where isoxazole-containing small molecules are used as photo-crosslinkers to identify ligand binding sites on proteins. nih.gov

In the realm of environmental chemistry, photocatalysis is a key technology for the degradation of persistent organic pollutants. Isoxazole derivatives, being components of some pharmaceuticals and agrochemicals, are themselves targets for photocatalytic degradation. Studies have investigated the photodegradation of isoxazole in aqueous solutions using UV light, often in combination with an advanced oxidation process like the addition of hydrogen peroxide (UV/H₂O₂). researchgate.net The mechanism of degradation typically involves the generation of highly reactive hydroxyl radicals (•OH), which attack the isoxazole ring, leading to its fragmentation and eventual mineralization. researchgate.net The rate constant for the reaction of hydroxyl radicals with the isoxazole core has been estimated to be on the order of 2.15 × 10⁹ L·mol⁻¹·s⁻¹. researchgate.net

Furthermore, isoxazole derivatives can be synthesized using photocatalytic methods. For instance, the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones can be induced by visible light, proceeding through an organic photoredox catalytic mechanism. mdpi.com This process involves the photo-excitation of an aldehyde, which then participates in a single-electron transfer (SET) process to initiate the reaction cascade, ultimately leading to the formation of the isoxazole product. mdpi.com Such photochemical methods offer a sustainable alternative to traditional thermal reactions, often proceeding under milder conditions and with reduced reaction times. mdpi.com

Electrochemical Behavior and Applications

The electrochemical properties of this compound are of significant interest for both analytical applications and synthetic methodologies. The presence of the reducible isoxazole ring and the carbonyl group, along with the aromatic system, imparts a rich redox behavior to the molecule.

Redox Potentials and Electrochemistry of Isoxazole-Phenylmethanone Systems

Cyclic voltammetry is a powerful technique used to study the redox behavior of electroactive species. ossila.com For isoxazole-phenylmethanone systems, both reduction and oxidation processes are possible. The isoxazole ring can undergo reductive cleavage, while the benzoyl moiety can also be reduced. The precise redox potentials are highly dependent on the substitution pattern of both the isoxazole and phenyl rings, as well as the solvent and electrolyte system used. ossila.com

Generally, the reduction of an isoxazole ring is an irreversible process, corresponding to the cleavage of the N-O bond. The potential at which this occurs is influenced by the electron-withdrawing or electron-donating nature of its substituents. For 4-substituted isoxazoles with π-electron-withdrawing groups, such as a benzoyl group, an enhanced polarity of the C4–C5 bond is observed, which can facilitate electrochemical reduction.

Interactive Data Table: Representative Redox Potentials of Related Systems

| Compound/System | Process | Potential Range (V vs. Ag/AgCl) | Reversibility |

| Substituted Benzophenones | Reduction (C=O to C-O•⁻) | -1.5 to -2.0 | Often Reversible/Quasi-reversible |

| Aryl Nitro Compounds (for comparison) | Reduction (NO₂ to NO₂•⁻) | -0.8 to -1.2 | Reversible |

| Simple Isoxazoles | Reductive Ring Cleavage | Highly negative, often > -2.0 | Irreversible |

| 4-Acylisoxazoles | Conjugate Reduction | -1.8 to -2.5 | Irreversible |

Note: These values are illustrative and can vary significantly based on solvent, electrolyte, and specific molecular structure.

Electrochemical Synthesis and Derivatization

Electrosynthesis provides a powerful and environmentally friendly platform for the construction and modification of the isoxazole ring. nih.gov A common and effective method for synthesizing isoxazoles is through the anodic oxidation of oximes. dokumen.pub This process generates a nitrile oxide intermediate in situ, which can then undergo a [3+2] cycloaddition reaction with an alkyne or alkene to form the desired isoxazole or isoxazoline ring. nih.gov This electrochemical approach offers excellent control over the generation of the highly reactive nitrile oxide, minimizing side reactions like dimerization. nih.gov

The synthesis can be performed in a simple undivided cell, often using graphite (B72142) anodes and stainless-steel cathodes, which are inexpensive and readily available materials. dokumen.pub Recent advancements have focused on developing "in-situ electrolyte" systems, where salt byproducts from a preceding reaction step provide the necessary conductivity for the electrosynthesis, eliminating the need for an external supporting electrolyte and further enhancing the green credentials of the process. d-nb.info

Furthermore, electrochemical methods can be used for the derivatization of pre-formed isoxazoles. Domino reactions initiated by an electrochemical step can assemble complex isoxazole motifs in a single pot from multiple components. rsc.org For example, a four-component reaction to assemble highly functionalized isoxazoles can be achieved in an undivided cell, showcasing the power of electrochemistry to rapidly build molecular complexity. rsc.org This approach is characterized by high functional group tolerance and operational simplicity, avoiding the often tedious pre-functionalization of substrates required in traditional multi-step syntheses. rsc.org

Integration in Advanced Electrochemical Materials (e.g., electrode interfaces, energy conversion)

The application of isoxazole derivatives in advanced electrochemical materials is an emerging area of research. While specific studies on this compound are not extensively detailed, the electrochemical behavior of the broader class of aryl isoxazole compounds provides insights into its potential. Heterocyclic compounds containing nitrogen and oxygen are recognized for their promise in the development of functional materials nih.gov.

Research on novel isoxazole derivatives often includes electrochemical characterization to understand their redox properties. nih.govderpharmachemica.com These studies typically employ a three-electrode system, with a glassy carbon electrode (GCE) as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode nih.gov. The choice of GCE is due to its wide anodic and cathodic potential regions, high mechanical stability, low porosity, and good conductivity, making it suitable for detecting a variety of electroactive substances derpharmachemica.com.

The electrochemical analysis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, for instance, has been conducted to probe their behavior at the electrode interface nih.gov. Such fundamental studies are crucial for assessing the suitability of these compounds in applications like energy conversion or as components in modified electrode interfaces. The isoxazole scaffold's electronic nature, influenced by substituents like the phenylmethanone group, can be tuned to achieve desired electrochemical characteristics for potential use in sensors, organic batteries, or electrocatalytic systems.

| Component | Material/Specification | Function | Reference |

|---|---|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) | Surface for electrochemical reactions | nih.govderpharmachemica.com |

| Reference Electrode | Ag/AgCl | Provides a stable potential for reference | nih.gov |

| Counter Electrode | Platinum Wire | Completes the electrical circuit | nih.gov |

| Supporting Electrolyte | Tetrabutylammonium Perchlorate (TBAP) in DMSO | Ensures conductivity of the solution | nih.gov |

Photochemical Reactions and Photo-initiated Processes

The phenyl ketone group in this compound makes it an interesting candidate for photochemical studies. Aryl ketones are well-known photosensitizers, and the isoxazole ring itself possesses inherent photoreactivity. This combination allows for a range of light-induced transformations and processes.

Upon absorption of ultraviolet (UV) light, aryl ketones like this compound typically undergo an n→π* transition, where a non-bonding electron from the carbonyl oxygen is promoted to an anti-bonding π* orbital. This process generates a singlet excited state (S1), which can then undergo efficient intersystem crossing (ISC) to form a more stable triplet excited state (T1) baranlab.org. The dynamics of these excited states are often investigated using transient absorption spectroscopy.

Studies on structurally related 2-bromoaryl ketones have shown that their triplet-triplet (T-T) absorptions can be characterized by strong bands in the UV region (around 310-340 nm) and often additional, weaker bands at longer wavelengths (400-600 nm) researchgate.net. The lifetimes of these triplet states are crucial for subsequent photochemical reactions and can range from nanoseconds to microseconds, depending on the molecular structure and the solvent environment researchgate.netbeilstein-archives.org. For this compound, the triplet state is expected to be a diradical, with unpaired electron density on both the carbonyl oxygen and the aromatic system, making it highly reactive.

The excited state dynamics can be summarized in the following steps:

Photoexcitation (S₀ → S₁): Absorption of a photon promotes the molecule to the first excited singlet state.

Intersystem Crossing (S₁ → T₁): A rapid, spin-forbidden transition from the singlet state to the more stable triplet state occurs.

Triplet State Decay: The triplet state can decay back to the ground state via phosphorescence or non-radiative pathways, or it can participate in chemical reactions.

The triplet excited state of aryl ketones is a potent oxidant and can participate in photoinduced electron transfer (PET) processes princeton.edu. In a typical PET cycle, the excited photosensitizer accepts an electron from a donor molecule, generating a radical anion and a radical cation. These reactive intermediates can then engage in various synthetic transformations.

While this compound itself has not been extensively documented as a photoredox catalyst, its structural similarity to benzophenone (B1666685) suggests significant potential. Furthermore, photochemical syntheses of isoxazole derivatives have been shown to proceed through PET mechanisms mdpi.com. For example, the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones can be initiated by the photoexcitation of an aromatic aldehyde, which then participates in a single electron transfer (SET) with other reactants to form radical intermediates that combine to form the final product mdpi.com. This demonstrates the capability of the isoxazole system to engage in photoredox cycles, suggesting that this compound could potentially initiate similar reactions through the excitation of its aryl ketone moiety.

A general mechanism for a photoredox catalytic cycle involving an aryl ketone sensitizer (B1316253) (Ar₂C=O) can be described as:

Excitation: Ar₂C=O + hν → ³[Ar₂C=O]*

Electron Transfer: ³[Ar₂C=O]* + Donor → [Ar₂C=O]•⁻ + Donor•⁺

Catalyst Regeneration: [Ar₂C=O]•⁻ + Acceptor → Ar₂C=O + Acceptor•⁻

The isoxazole ring is known to undergo characteristic photochemical rearrangements upon UV irradiation. This reactivity stems from the relatively weak N-O bond within the heterocycle nih.gov. The primary photochemical process for isoxazoles is a skeletal rearrangement that proceeds through the homolytic cleavage of the N-O bond nih.gov.

This bond scission generates a diradical intermediate, which rapidly rearranges to a key acyl azirine intermediate. This highly strained three-membered ring is typically not isolated but undergoes further transformations nih.gov. Depending on the substitution pattern and reaction conditions, the acyl azirine can rearrange to form a more stable oxazole (B20620) or be trapped by nucleophiles. For instance, in the presence of hydrazines, the intermediate can be converted into highly functionalized pyrazoles nih.gov. This photochemical transposition offers a powerful, atom-efficient method for converting isoxazoles into other valuable heterocyclic systems nih.gov. The process generally requires UV light in the range of 200–330 nm for direct irradiation of the isoxazole substrate nih.gov.

| Step | Description | Key Intermediate | Potential Products | Reference |

|---|---|---|---|---|

| 1. Excitation | UV irradiation (200-330 nm) leads to the excited state. | Excited Isoxazole | - | nih.gov |

| 2. N-O Bond Homolysis | Cleavage of the weak N-O single bond. | Diradical | - | nih.gov |

| 3. Ring Contraction | Formation of a three-membered ring. | Acyl Azirine | - | nih.gov |

| 4. Rearrangement/Trapping | The intermediate rearranges or reacts with other species. | - | Oxazoles, Pyrazoles, Pyrroles | nih.gov |

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches and Catalyst Development

The synthesis of functionalized isoxazoles, including 4-Isoxazolylphenylmethanone, is a dynamic field of research. While traditional methods like 1,3-dipolar cycloadditions and condensation reactions are well-established, the focus is shifting towards more efficient, selective, and sustainable approaches. researchgate.net

Future research will likely concentrate on the development of novel catalysts to control regioselectivity and expand the substrate scope in isoxazole (B147169) synthesis. Transition-metal catalysis, for instance, has shown great promise in the functionalization of isoxazoles. researchgate.net The development of methodologies for direct C-H functionalization of the isoxazole ring is a particularly attractive avenue, offering a more atom-economical approach to novel derivatives. researchgate.net

Photocatalysis and electrocatalysis are also emerging as powerful tools in organic synthesis and could offer new pathways to this compound and its analogs under mild conditions. researchgate.netmdpi.com The use of continuous flow reactors is another area of interest, which could enable safer, more scalable, and efficient production of these compounds. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Isoxazole Derivatives

| Methodology | Advantages | Disadvantages | Potential for this compound Synthesis |

| Traditional Cycloaddition | Well-established, versatile. | Can lack regioselectivity, harsh conditions may be required. | Applicable but may require optimization for specific substitution patterns. |

| Transition-Metal Catalysis | High efficiency and selectivity, milder reaction conditions. | Catalyst cost and toxicity can be a concern. | Highly promising for direct and selective functionalization. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Requires specific photocatalysts, substrate scope can be limited. | An emerging area with potential for novel synthetic routes. |

| Flow Chemistry | Enhanced safety, scalability, and efficiency. | Initial setup costs can be high. | Ideal for large-scale production and process optimization. |

Advanced Computational Modeling for Complex Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of heterocyclic compounds like isoxazoles. acs.orgresearchgate.net DFT calculations can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of this compound. nih.gov

Future research will leverage more advanced computational models to explore the complex reactivity of this molecule. This includes:

Predicting Reaction Outcomes: Using DFT and other methods to predict the regioselectivity and stereoselectivity of reactions involving this compound, guiding synthetic efforts and reducing trial-and-error experimentation. researchgate.net

Mechanism Elucidation: Simulating reaction pathways to gain a deeper understanding of the mechanisms of known and novel transformations, which can aid in the optimization of reaction conditions.

In Silico Design: Designing new derivatives of this compound with desired electronic and chemical properties for specific applications. This could involve screening virtual libraries of compounds to identify promising candidates for synthesis. researchgate.net

The integration of machine learning and artificial intelligence with computational chemistry is also a promising frontier. These approaches could accelerate the discovery of new reactions and the design of novel isoxazole-based materials with tailored functionalities.

Exploration of New Chemical Transformations and Material Applications (Non-Prohibited)

The isoxazole ring is a versatile scaffold that can undergo a variety of chemical transformations, making it a valuable building block in organic synthesis. lifechemicals.com The phenyl ketone moiety in this compound adds another layer of reactivity, opening up possibilities for a wide range of derivatizations.

Future research will focus on exploring new chemical transformations of this compound to create novel molecular architectures. This could include:

Ring-Opening Reactions: The isoxazole ring can be cleaved under certain conditions to yield valuable acyclic intermediates, such as β-hydroxy ketones or γ-amino alcohols. lifechemicals.com

Cross-Coupling Reactions: The isoxazole and phenyl rings can be further functionalized using modern cross-coupling methodologies to introduce new substituents and build more complex molecules.

Polymerization: The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers with interesting thermal and electronic properties.

These new transformations will pave the way for the development of advanced materials. Isoxazole-containing compounds have already found applications as liquid crystals, fluorescent sensors, and in organic electronics. lifechemicals.com The unique electronic properties of the isoxazole ring, coupled with the versatility of the phenyl ketone group, make this compound an attractive candidate for the development of new functional materials.

Interdisciplinary Research at the Interface of Organic and Materials Chemistry

The future of research on this compound lies at the interface of organic synthesis, computational chemistry, and materials science. An interdisciplinary approach will be crucial for unlocking the full potential of this compound.

Collaborative efforts between synthetic chemists, computational theorists, and materials scientists will be essential to:

Design and Synthesize: Develop novel synthetic routes to access a diverse range of this compound derivatives with tailored properties.

Characterize and Model: Employ a combination of experimental techniques and computational modeling to understand the structure-property relationships of these new materials.

Fabricate and Test: Integrate these functional molecules into devices and systems to evaluate their performance in real-world applications.

This synergistic approach will accelerate the discovery and development of new technologies based on isoxazole chemistry, with potential impacts in areas such as organic electronics, sensor technology, and advanced polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.